Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate
Overview
Description
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Scientific Research Applications
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds with antibacterial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents due to its pharmacological activities.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Benzoxazole derivatives, including Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate, have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . They are used in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents and new chemical entities for cancer treatment .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Mode of Action
It is known that benzoxazole derivatives interact with their targets to exert their effects . For instance, some benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses.
Cellular Effects
This compound affects various cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Additionally, it can disrupt the cell cycle, causing cell cycle arrest at specific phases.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular function. The compound may also activate certain pathways by interacting with receptor proteins on the cell surface.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including persistent inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, leading to more effective inhibition or activation of cellular pathways. Detailed studies on its subcellular distribution are necessary to elucidate its precise mechanism of action.
Preparation Methods
The synthesis of ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with this compound under specific reaction conditions. One common method involves the use of a catalyst such as nano-ZnO in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach includes the use of titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) as catalysts in the presence of aqueous hydrogen peroxide and ethanol . These methods provide moderate to high yields of the desired product.
Chemical Reactions Analysis
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:
2-aminobenzoxazole: Known for its antimicrobial and anticancer properties.
2-methylbenzoxazole: Exhibits antifungal and anti-inflammatory activities.
2-phenylbenzoxazole: Used in the synthesis of fluorescent dyes and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11-13-9-6-5-8(7-10(9)16-11)12(14)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWLWMRZGHQGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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